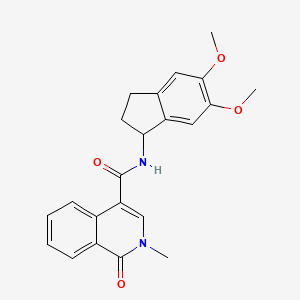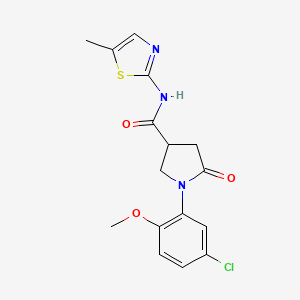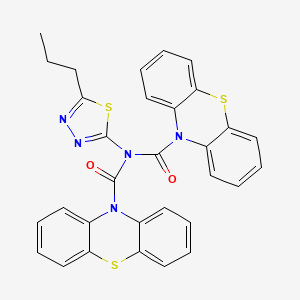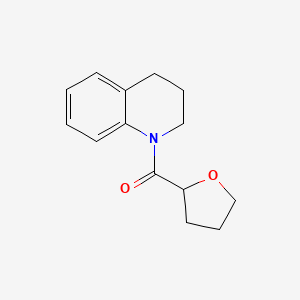![molecular formula C15H11N3O3S2 B11026327 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate](/img/structure/B11026327.png)
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate is a heterocyclic compound that combines the structural features of triazole, benzothiazole, and furoate moieties. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique fusion of these heterocyclic rings provides a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Formation of the Benzothiazole Ring: The benzothiazole ring is formed by the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Thioether Formation: The triazole and benzothiazole rings are linked via a thioether bond by reacting the triazole-thiol with a benzothiazole derivative.
Esterification: The final step involves the esterification of the resulting compound with furoic acid to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furoate ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole ring but differs in the additional thiadiazine ring.
Benzothiazole Derivatives: Compounds with similar benzothiazole structures but different substituents.
Furoate Esters: Compounds with the furoate ester group but different heterocyclic cores.
Uniqueness: 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate is unique due to its combination of triazole, benzothiazole, and furoate moieties, providing a versatile scaffold with diverse pharmacological activities .
Properties
Molecular Formula |
C15H11N3O3S2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethyl furan-2-carboxylate |
InChI |
InChI=1S/C15H11N3O3S2/c19-13(11-5-3-7-20-11)21-8-9-22-14-16-17-15-18(14)10-4-1-2-6-12(10)23-15/h1-7H,8-9H2 |
InChI Key |
MYMQFNFHSUXTCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCCOC(=O)C4=CC=CO4)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-ethylphenyl)amino]-6-oxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11026257.png)
![1-phenyl-N-[2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B11026277.png)
![7-(5-Bromothiophen-2-yl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11026278.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11026283.png)
![2-(2-cyclopentylethyl)-7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11026286.png)
![N-[1,2,4]Triazol-4-yl-benzenesulfonamide](/img/structure/B11026291.png)
![(2Z)-2-(8,9-dimethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B11026298.png)


![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11026326.png)

![1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11026336.png)
methanone](/img/structure/B11026338.png)
